Ethyl 2,6-diisocyanatohexanoate
Description
Contextualization within Isocyanate Chemistry and its Versatility as a Building Block
Isocyanates are a class of organic compounds containing the functional group -N=C=O. wikipedia.org This group is highly electrophilic and readily reacts with nucleophiles, particularly compounds with active hydrogen atoms like alcohols, amines, and water. wikipedia.orgpatsnap.com This reactivity is the cornerstone of polyurethane chemistry, where diisocyanates react with polyols (compounds with multiple hydroxyl groups) to form urethane (B1682113) linkages, creating a vast array of polymers with diverse properties. wikipedia.orgpatsnap.com These materials range from flexible foams and elastomers to rigid plastics and coatings. patsnap.com
The versatility of isocyanate chemistry lies in the ability to tailor the properties of the resulting polymers by varying the structure of the isocyanate and the polyol. nih.gov Ethyl 2,6-diisocyanatohexanoate stands out in this context because it is derived from a naturally occurring amino acid, L-lysine. This bio-based origin is a significant advantage in the development of more sustainable and biocompatible materials. nih.govnih.gov
The general synthesis of isocyanates often involves the reaction of amines with phosgene (B1210022) or its derivatives. wikipedia.orgdoxuchem.com In the case of this compound, the synthesis typically starts from L-lysine ethyl ester dihydrochloride (B599025). nih.govnih.gov
Academic Significance in Polymer and Materials Science Research
The primary academic significance of this compound lies in its application as a monomer for the synthesis of biodegradable and biocompatible polyurethanes. nih.govnih.gov Traditional polyurethanes, while versatile, often degrade into toxic aromatic amines, limiting their use in biomedical applications. nih.gov In contrast, polyurethanes synthesized from LDI ethyl ester are designed to degrade into non-toxic products, namely lysine (B10760008), an essential amino acid, and simple alcohols. nih.gov
This feature has propelled extensive research into its use for various biomedical applications, including:
Tissue Engineering: Scaffolds made from LDI-based polyurethanes can support cell growth and proliferation, offering a promising platform for regenerating tissues like bone and cartilage. nih.govnih.gov These scaffolds can be formulated to be porous, allowing for cell infiltration and nutrient transport. nih.gov
Drug Delivery: The biodegradable nature of these polymers makes them suitable for creating controlled-release drug delivery systems.
Researchers have successfully polymerized this compound with various polyols, such as glucose, glycerol (B35011), poly(ethylene glycol) (PEG), and poly(ε-caprolactone) (PCL), to create a range of polymers with tunable mechanical properties and degradation rates. nih.govnih.govhep.com.cnmdpi.com
Historical Development and Evolution of Research on L-Lysine Diisocyanate Derivatives
The development of L-lysine diisocyanate derivatives is part of a broader trend in polymer chemistry towards creating more sustainable and biocompatible materials. Early research on polyurethanes focused on petroleum-based diisocyanates like toluene (B28343) diisocyanate (TDI) and methylene (B1212753) diphenyl diisocyanate (MDI). patsnap.com While these compounds are highly effective for producing a wide range of polymers, their potential toxicity upon degradation spurred the search for safer alternatives. nih.gov
The concept of using amino acid-based diisocyanates emerged as a promising solution. L-lysine, being a readily available and biocompatible amino acid, became a prime candidate. The synthesis of L-lysine diisocyanate and its esters, such as this compound, represented a significant step forward. Initial syntheses were often low-yielding, but refinements in the process, such as the use of triphosgene, have led to higher purity and yields. researchgate.net
The evolution of research has seen a shift from simply synthesizing these bio-based monomers to extensively characterizing the properties of the resulting polymers and exploring their interactions with biological systems. Studies have demonstrated the ability to create LDI-based polymers that are not only biodegradable but also support cell adhesion and growth, paving the way for their use in advanced biomedical applications. nih.govnih.gov
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | ethyl (2S)-2,6-diisocyanatohexanoate |
| Synonyms | L-Lysine diisocyanate ethyl ester, LDI ethyl ester |
| CAS Number | 45172-15-4 ((S)-enantiomer), 4254-76-6 (racemate) |
| Molecular Formula | C10H14N2O4 |
| Molecular Weight | 226.23 g/mol nih.gov |
| Appearance | Viscous liquid rsc.org |
| Purity | Typically ≥97% |
| Storage | Inert atmosphere, 2-8°C nih.gov |
Research Findings on LDI-based Polymers
| Polymer System | Key Findings | Reference |
| LDI-Glucose | Forms a biodegradable and biocompatible foam-like matrix suitable for cell scaffolds. Degrades into non-toxic lysine and glucose. | nih.gov |
| LDI-Glycerol | Creates a pliable, spongy urethane polymer that supports the growth of bone marrow stromal cells in vitro. | nih.gov |
| LDI-PEG-BHMF | Produces a bio-based polyether-polyurethane foam with significant enzymatic degradation capabilities. | mdpi.comnih.gov |
| LDI-PCL | Results in biodegradable polyurethanes with tunable mechanical properties, with tensile strength and elongation increasing with hard segment content. | hep.com.cn |
Structure
3D Structure
Properties
CAS No. |
4254-76-6 |
|---|---|
Molecular Formula |
C10H14N2O4 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
ethyl 2,6-diisocyanatohexanoate |
InChI |
InChI=1S/C10H14N2O4/c1-2-16-10(15)9(12-8-14)5-3-4-6-11-7-13/h9H,2-6H2,1H3 |
InChI Key |
IGWTZHMYJZZIGC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCCCN=C=O)N=C=O |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl 2,6 Diisocyanatohexanoate
Precursor Chemistry and Strategic Feedstock Utilization
The primary and most strategic feedstock for the synthesis of Ethyl 2,6-diisocyanatohexanoate is the naturally occurring amino acid, L-lysine. nih.gov The utilization of L-lysine positions LDI as a bio-based isocyanate, offering a renewable alternative to petroleum-derived diisocyanates. researchgate.netnih.gov
The direct precursor for the isocyanate formation is L-lysine ethyl ester, typically used in its dihydrochloride (B599025) salt form (L-lysine ethyl ester dihydrochloride). nih.govsigmaaldrich.commedchemexpress.com This intermediate is synthesized through the esterification of L-lysine. A common laboratory method involves the Fischer esterification of L-lysine with ethanol (B145695) in the presence of an acid catalyst, such as concentrated sulfuric acid, under reflux conditions. prepchem.com For example, heating a solution of L-lysine in ethanol with sulfuric acid can yield L-lysine ethyl ester with a reported yield of 76.5%. prepchem.com The esterification step is crucial as it protects the carboxylic acid functionality while leaving the two amine groups—the α-amino and ε-amino groups—available for the subsequent conversion to isocyanate groups.
Table 1: Precursor and Intermediate Properties
| Compound Name | Formula | Molecular Weight ( g/mol ) | Role | Key Properties |
|---|---|---|---|---|
| L-Lysine | C₆H₁₄N₂O₂ | 146.19 | Primary Feedstock | Bio-based, renewable amino acid. |
| L-Lysine Ethyl Ester Dihydrochloride | C₈H₂₀Cl₂N₂O₂ | 247.16 | Direct Precursor | Solid, water-soluble salt; precursor for phosgenation. sigmaaldrich.com |
Isocyanate Group Formation Pathways
The conversion of the two primary amine groups of L-lysine ethyl ester into reactive isocyanate groups is the core of the synthesis. This transformation can be achieved through several chemical routes, broadly categorized as phosgenation-based and non-phosgene approaches.
Historically, the most established and high-yielding method for producing isocyanates is phosgenation. This process involves reacting a primary amine with phosgene (B1210022) (COCl₂) or a phosgene equivalent. In the case of LDI, L-lysine ethyl ester dihydrochloride is treated with a phosgenating agent. nih.gov
A typical laboratory synthesis involves suspending L-lysine ethyl ester dihydrochloride in an inert solvent, such as methylene (B1212753) chloride, and introducing a solution of phosgene in a solvent like toluene (B28343). nih.gov The reaction is often carried out in the presence of a base, like pyridine, to neutralize the hydrogen chloride gas that is liberated. nih.gov An alternative and safer-to-handle phosgene source is triphosgene, a solid crystalline compound, which can be used to achieve the same transformation. researchgate.net These phosgenation reactions are highly effective, with reported yields of LDI reaching as high as 93%. nih.gov The resulting LDI is characterized by a strong infrared (IR) absorption peak between 2260 and 2270 cm⁻¹, which is indicative of the N=C=O group. nih.gov
The extreme toxicity of phosgene and the corrosive nature of the HCl byproduct have spurred significant research into non-phosgene synthetic routes for isocyanates. nih.govgoogle.com These methods are central to the development of greener and safer chemical processes. While many of these routes have been developed for large-scale industrial isocyanates like Toluene Diisocyanate (TDI) and Methylene Diphenyl Diisocyanate (MDI), they represent promising pathways for bio-based isocyanates like LDI.
Key non-phosgene approaches include:
Carbamate (B1207046) Decomposition : This is the most prominent non-phosgene route. It involves two main steps: first, the synthesis of a carbamate from an amine, and second, the thermal decomposition of the carbamate to the isocyanate and an alcohol. nih.gov The carbamate can be formed by reacting the amine with reagents like dimethyl carbonate (DMC) or urea (B33335). nih.govionike.com This pathway avoids chlorine chemistry and can use CO₂ as an indirect carbonyl source (via urea or DMC), making it an attractive green alternative. ionike.comresearchgate.net
Rearrangement Reactions : The Curtius rearrangement, which converts acyl azides into isocyanates upon heating, is a well-known phosgene-free method. orgsyn.org This has been demonstrated for the synthesis of renewable aromatic diisocyanates and could be adapted for aliphatic precursors. semanticscholar.org
Oxidation of Isonitriles : A more recent method involves the oxidation of isonitriles to isocyanates. This reaction can be performed efficiently at low temperatures using dimethyl sulfoxide (B87167) (DMSO) as the oxidant and trifluoroacetic anhydride (B1165640) as a catalyst. orgsyn.orgresearchgate.net
Table 2: Comparison of Isocyanate Formation Pathways
| Pathway | Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Phosgenation | Phosgene (COCl₂) or Triphosgene | Low temperature, inert solvent (e.g., CH₂Cl₂) | High yield, well-established. nih.gov | Highly toxic/hazardous reagents, corrosive HCl byproduct. nih.govgoogle.com |
| Carbamate Decomposition | Dimethyl Carbonate (DMC), Urea, CO₂ | Catalytic, elevated temperatures for decomposition | Avoids phosgene, potentially renewable C-source, recyclable byproducts (e.g., methanol). nih.govionike.com | Often requires catalysts and higher temperatures; can be a two-step process. researchgate.net |
| Curtius Rearrangement | Acyl Azides | Thermal decomposition | Phosgene-free. orgsyn.org | Use of potentially explosive azide (B81097) intermediates. |
| Isonitrile Oxidation | Isonitrile, DMSO, Trifluoroacetic Anhydride | Low temperature | Mild conditions, high efficiency. orgsyn.orgresearchgate.net | Requires synthesis of the isonitrile precursor. |
Catalytic Systems and Optimization in this compound Synthesis
Catalysis plays a pivotal role, particularly in the emerging non-phosgene routes, to ensure high conversion and selectivity. In the synthesis of carbamate precursors for LDI, various catalysts are explored. For instance, the reaction of amines with dimethyl carbonate is often catalyzed by zinc compounds, such as zinc acetate (B1210297) (Zn(OAc)₂), to achieve high yields of the corresponding carbamate. researchgate.net For the synthesis of carbamates directly from amines, CO₂, and alcohol, cerium oxide (CeO₂) has been shown to be an effective heterogeneous catalyst. researchgate.net
The subsequent thermal decomposition of the carbamate to the isocyanate can also be catalyzed. The choice of catalyst is crucial for lowering the required decomposition temperature and minimizing side reactions. While specific catalysts for LDI production via this route are not widely published, research on TDI synthesis from dimethyl toluene-2,4-dicarbamate has utilized catalysts like uranyl zinc acetate. researchgate.net For other non-phosgene methods, such as the oxidation of isonitriles, a catalytic amount of trifluoroacetic anhydride is effective in promoting the reaction. orgsyn.org
Optimization of these synthetic routes involves adjusting parameters such as temperature, pressure, solvent, and catalyst loading to maximize yield and purity while minimizing energy consumption and waste.
Control of Stereochemical Purity in Synthesis
The starting material, L-lysine, is a chiral molecule with an (S)-configuration at its α-carbon. It is crucial to preserve this stereochemistry during the synthesis to produce the enantiomerically pure (S)-Ethyl 2,6-diisocyanatohexanoate. sigmaaldrich.com The stereochemical integrity of the final diisocyanate is important for its application in biomedical polymers, where specific polymer conformations can influence biocompatibility and degradation profiles.
The synthetic conditions, particularly for the phosgenation route, are generally mild enough to prevent racemization at the chiral center. nih.gov The conversion of the amine groups to isocyanates does not directly involve the chiral carbon, and performing the reaction at low temperatures further minimizes the risk of side reactions that could affect stereochemistry. The final product's purity and stereochemical integrity are confirmed using analytical techniques such as polarimetry to measure optical activity, alongside NMR and HPLC. sigmaaldrich.comthermofisher.com
Advancements in Green Chemistry Principles for Sustainable Synthesis
The synthesis of this compound is increasingly being viewed through the lens of green chemistry, which aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govresearchgate.net
Several aspects of LDI synthesis align with these principles:
Use of Renewable Feedstocks : The synthesis starts from L-lysine, a bio-based resource, which reduces reliance on fossil fuels and contributes to a more sustainable chemical industry. rsc.org
Prevention of Hazardous Waste : The most significant green advancement is the development of non-phosgene routes. nih.govsemanticscholar.org By avoiding phosgene and its corrosive HCl byproduct, these methods enhance safety and reduce environmental impact. google.com For example, the carbamate route using DMC produces methanol, which can be recycled, improving the process's atom economy. nih.gov
Design of Safer Chemicals and Processes : The shift towards non-phosgene pathways inherently makes the manufacturing process safer. ionike.com Furthermore, research into using CO₂ as a C1 feedstock, either directly or indirectly, represents a major goal in sustainable chemistry. researchgate.net
Catalysis : The use of efficient and recyclable catalysts, particularly solid catalysts, is a core principle of green chemistry. Heterogeneous catalysts simplify product purification and reduce waste compared to homogeneous catalysts. researchgate.netrsc.org
The ongoing development in this area focuses on creating a fully "green" production pathway for LDI, from its renewable origin to an environmentally benign synthesis process. rsc.org
Chemical Reactivity and Transformation Mechanisms of Ethyl 2,6 Diisocyanatohexanoate
Reaction Pathways of Isocyanate Groups with Active Hydrogen Compounds
The isocyanate groups of ethyl 2,6-diisocyanatohexanoate are highly susceptible to nucleophilic attack by compounds containing active hydrogen atoms, such as alcohols, amines, and water. These reactions are fundamental to the formation of polyurethanes, polyureas, and related polymers.
Mechanistic Studies of Urethane (B1682113) Bond Formation
The reaction between an isocyanate and an alcohol results in the formation of a urethane linkage (–NH–CO–O–). This polyaddition reaction is the cornerstone of polyurethane chemistry. The mechanism of urethane formation can proceed through several pathways, often influenced by the presence of catalysts.
In the absence of a catalyst, the reaction is thought to proceed through a series of concerted or stepwise additions. One proposed mechanism involves the initial formation of a complex between the alcohol and the isocyanate, followed by a proton transfer to form the urethane.
The synthesis of bio-based polyether-polyurethane foams has been demonstrated using L-lysine ethyl ester diisocyanate (L-LDI) and diols such as polyethylene (B3416737) glycol (PEG 400) or 2,5-bis(hydroxymethyl)furan (BHMF). nih.gov In these processes, a prepolymer is first formed by the reaction of the diisocyanate with the diol, followed by a chain extension step. nih.gov The reaction between the isocyanate groups of L-LDI and the hydroxyl groups of the diol leads to the formation of the characteristic urethane bonds that make up the polymer backbone. The reaction can be monitored by techniques such as Fourier-transform infrared (FTIR) spectroscopy, observing the disappearance of the strong N=C=O stretching band around 2270 cm⁻¹ and the appearance of the N-H and C=O stretching bands of the urethane group.
The reaction of LDI with glucose, a polyol with multiple hydroxyl groups, has been shown to form a cross-linked network through the formation of urethane linkages. nih.gov This reaction can proceed without a catalyst and is crucial for the development of biodegradable and biocompatible materials for tissue engineering. nih.gov Infrared spectroscopy can confirm the high degree of cross-linking by quantifying the consumption of isocyanate groups. nih.gov
Table 1: General Catalysts for Urethane Bond Formation
| Catalyst Type | Examples |
| Tertiary Amines | Triethylamine, 1,4-Diazabicyclo[2.2.2]octane (DABCO) |
| Organometallic Compounds | Dibutyltin (B87310) dilaurate (DBTDL), Stannous octoate |
It is important to note that while these are common catalysts for urethane formation, the specific choice of catalyst can influence the reaction kinetics and the properties of the final polymer.
Formation and Characterization of Urea (B33335) Linkages
When this compound reacts with a primary or secondary amine, a urea linkage (–NH–CO–NH–) is formed. This reaction is generally faster than the reaction with alcohols.
A common method for forming urea linkages in the context of polyurethane synthesis is the reaction of the isocyanate with water. This reaction proceeds through an unstable carbamic acid intermediate, which then decomposes to form an amine and carbon dioxide gas. The newly formed amine rapidly reacts with another isocyanate group to create a urea linkage. nih.gov This process is often utilized in the production of polyurethane foams, where the liberated CO₂ acts as a blowing agent. nih.gov
In the synthesis of LDI-glucose polymer foams, the addition of water to the prepolymer initiates the formation of a foamed structure. nih.gov The water reacts with the terminal isocyanate groups of the polymer to form the unstable carbamic acid, which decomposes to an amine and carbon dioxide. nih.gov The amine group then reacts with a remaining isocyanate group, leading to the formation of urea cross-links within the polymer matrix. nih.gov
The formation of urea derivatives can be confirmed by various spectroscopic techniques. For instance, in the synthesis of diaryl ureas from aryl amines and aryl isocyanates, the structures are typically characterized by IR, ¹H NMR, and ¹³C NMR spectroscopy. asianpubs.org
Oligomerization and Cyclization Reactions of Isocyanates
Under specific conditions, the isocyanate groups of this compound can react with themselves to form various oligomeric and cyclic structures. These reactions are often catalyzed and lead to materials with enhanced thermal stability and cross-link density.
Investigation of Isocyanurate Formation Mechanisms
The cyclotrimerization of isocyanates to form isocyanurate rings is a significant reaction in the production of polyisocyanurate (PIR) foams, which are known for their excellent thermal and fire resistance. This reaction involves the formation of a stable, six-membered ring containing three nitrogen and three carbon atoms.
The trimerization of isocyanates is typically catalyzed by a variety of compounds, including metal carboxylates, tertiary amines, and phosphines. A patent describes the use of catalysts such as cesium fluoride (B91410) and tetrabutylammonium (B224687) fluoride for the trimerization of various isocyanates, yielding the corresponding isocyanurates in high yields. google.com For example, the reaction of 4-allyloxyphenyl isocyanate in the presence of cesium fluoride at 130°C resulted in an 85.4% yield of tris(4-allyloxyphenyl) isocyanurate. google.com While this example does not specifically use this compound, the catalytic principles are broadly applicable.
Another patent details a catalyst system based on a mixture of a dibenzylamine (B1670424) and a secondary amine (like diisopropylamine (B44863) or piperidine) for the efficient trimerization of isocyanates at room temperature. google.com For instance, 4-methylbenzene isocyanate was trimerized with a dibenzylamine/diisopropylamine catalyst to produce the corresponding isocyanurate in a 98.7% yield. google.com
Table 2: Catalyst Systems for Isocyanate Trimerization
| Catalyst System | Isocyanate Example | Yield (%) | Reference |
| Cesium Fluoride | 4-allyloxyphenyl isocyanate | 85.4 | google.com |
| Dibenzylamine / Diisopropylamine | 4-methylbenzene isocyanate | 98.7 | google.com |
| Tetrabutylammonium fluoride | Phenyl isocyanate | 85.1 | google.com |
Pathways to Carbodiimide (B86325) Derivatives
Carbodiimides (–N=C=N–) are another class of compounds that can be synthesized from isocyanates. A general method for the formation of carbodiimides from isocyanates involves the catalytic decarboxylation of two isocyanate molecules. wikipedia.org This reaction is often catalyzed by phosphine (B1218219) oxides and is reversible. wikipedia.org
Another pathway to carbodiimides is through the dehydration of N,N'-disubstituted ureas, which can be formed from the reaction of isocyanates with amines. wikipedia.org Reagents such as phosphorus pentoxide or p-toluenesulfonyl chloride can be used for this dehydration step. wikipedia.org
Derivatization Strategies and Synthesis of Novel Functionalized Compounds
The high reactivity of the isocyanate groups in this compound makes it a valuable starting material for the synthesis of a wide range of functionalized compounds. It is considered an important raw material and intermediate in the fields of organic synthesis, agrochemicals, pharmaceuticals, and dyestuffs. fishersci.com
The synthesis of various urea derivatives is a common derivatization strategy. For example, a one-pot, two-step microwave-assisted protocol has been developed for the synthesis of N,N'-disubstituted urea derivatives from alkyl halides and amines, proceeding through an isocyanate intermediate. beilstein-journals.org This highlights the utility of isocyanates in generating diverse urea-based compounds.
Furthermore, practical methods for the synthesis of urea derivatives from phenyl carbamates and amines have been reported, avoiding the use of toxic reagents like phosgene (B1210022). google.com These methods offer milder and more environmentally friendly routes to a variety of urea compounds.
While specific examples of novel functionalized compounds derived directly from this compound are not extensively documented in readily accessible literature, its role as a lysine-based diisocyanate suggests its potential in creating biocompatible and biodegradable materials with tailored functionalities for various applications. nih.govnih.gov
Preparation of Higher Functionality Lysine (B10760008) Diisocyanate Derivatives (e.g., Triisocyanates)
The bifunctional nature of this compound serves as a foundation for creating more complex, higher functionality isocyanates. A key example is the synthesis of Lysine Triisocyanate (LTI), which incorporates a third isocyanate group, enhancing the cross-linking potential for advanced polymer networks. researchgate.net
One established method for producing such triisocyanates involves the reaction of an amino acid trihydrochloride salt with a phosgenating agent. google.com For instance, a lysine ester trihydrochloride can be converted into the corresponding lysine ester triisocyanate. google.com This process transforms the primary amine groups and the amine hydrochloride into isocyanate functionalities.
A prominent example of a lysine-based triisocyanate is 2,6-Diisocyanatohexanoic Acid 2-Isocyanatoethyl ester. 4medchem.comchemicalbook.com The synthesis of this compound, starting from a lysine derivative, introduces an additional isocyanate group, typically by reacting the carboxylic acid moiety (or its ester) with a molecule containing both a hydroxyl and an isocyanate group, or through a multi-step process involving the conversion of the carboxyl group into an amine, which is then phosgenated. The resulting triisocyanate possesses three reactive NCO groups, enabling the formation of highly cross-linked and rigid polyurethane or polyurea networks. google.com
These higher functionality derivatives are instrumental in tailoring the mechanical properties and degradation profiles of polymers for specialized applications, including in the biomedical field. researchgate.net
| Derivative Name | Common Abbreviation | Key Structural Feature | Relevant CAS Number | Primary Synthesis Route |
|---|---|---|---|---|
| 2,6-Diisocyanatohexanoic Acid 2-Isocyanatoethyl ester | LTI | Three isocyanate groups | 69878-18-8 4medchem.com | Reaction of lysine derivative with a phosgenating agent or isocyanatoethanol. google.com |
| Lysine Ester Triisocyanate | - | Three isocyanate groups with an ester moiety | Not specified | Phosgenation of lysine ester trihydrochloride salt. google.com |
Selective Functionalization via Ester and Amine Moieties
The selective modification of the ethyl ester group in this compound presents a significant chemical challenge due to the high reactivity of the two isocyanate groups. Isocyanates readily react with a wide range of nucleophiles, including water, alcohols, and amines, which are often components of reagents used for ester modification. safeworkaustralia.gov.au
Ester Functionalization: Standard methods for ester modification, such as hydrolysis or transesterification, typically require conditions that are incompatible with the preservation of isocyanate groups.
Hydrolysis: Base-catalyzed hydrolysis (saponification) using reagents like sodium hydroxide (B78521) would lead to rapid reaction with the isocyanate groups, forming ureas (if water is present) and likely causing polymerization. masterorganicchemistry.comyoutube.com Acid-catalyzed hydrolysis also poses a risk, as the acidic environment and presence of water can catalyze the hydration of isocyanates to form unstable carbamic acids, which decompose into amines and carbon dioxide. researchgate.net These newly formed amines would then rapidly react with remaining isocyanates to form polyureas. researchgate.net
Transesterification: This process, which involves reacting the ester with a different alcohol, is often catalyzed by acids or bases and thus carries the same risks of unwanted side reactions with the isocyanate groups. wikipedia.orgmasterorganicchemistry.com
A potential, albeit complex, strategy to achieve selective ester modification involves the use of blocked isocyanates . rsc.org This approach would consist of:
Protection: Reacting this compound with a blocking agent (e.g., phenols, oximes, or caprolactam) to form a thermally reversible adduct. This masks the reactivity of the NCO groups. rsc.org
Ester Modification: Performing the desired hydrolysis or transesterification on the now-protected molecule.
Deprotection: Heating the modified compound to regenerate the free isocyanate groups. rsc.org
This multi-step pathway highlights the synthetic complexity required to selectively functionalize the ester group while preserving the isocyanate functionalities.
Amine Moieties: In the context of this compound, the primary amine groups of the parent L-lysine ethyl ester have already been converted into isocyanates. researchgate.netnih.gov Therefore, "amine moieties" are not present in the final, pure compound. However, discussion of their reactivity is relevant in two scenarios:
Precursor Reactivity: The synthesis starts from L-lysine ethyl ester, which contains two primary amine groups. The conversion to the diisocyanate is the primary reaction.
Side Reactions/Impurities: Incomplete phosgenation during synthesis or the hydrolysis of an isocyanate group can result in the presence of a free amine group. Any such amine would be highly reactive towards the isocyanate groups of other molecules, leading to the formation of urea linkages and contributing to oligomerization or polymerization.
Kinetic and Thermodynamic Aspects of Reaction Mechanisms
The reactions of this compound, particularly the formation of urethanes and ureas, are governed by well-established kinetic and thermodynamic principles. While specific data for this exact molecule is sparse, extensive research on analogous aliphatic isocyanates provides a strong basis for understanding its behavior.
Kinetics: The reaction of an isocyanate with an alcohol (urethane formation) or an amine (urea formation) is a nucleophilic addition to the electrophilic carbon of the N=C=O group.
Reaction Order: The uncatalyzed reaction between an isocyanate and an alcohol is generally considered to follow second-order kinetics, being first-order with respect to each reactant. kuleuven.be However, when the alcohol is used in large excess, the kinetics can be described as pseudo-first-order. rsc.org
Reactivity: The reactivity of isocyanates is influenced by several factors. For this compound, the α-isocyanate group (at C2) is generally less reactive than the ε-isocyanate group (at C6) due to the steric hindrance and electron-withdrawing effect of the adjacent ethyl ester group. The reaction with primary alcohols is typically faster than with secondary or tertiary alcohols due to reduced steric hindrance. researchgate.net Amines are significantly more nucleophilic than alcohols and react with isocyanates at a much faster rate. researchgate.net
Catalysis: The reaction is susceptible to catalysis by various compounds, most notably tertiary amines and organometallic compounds like dibutyltin dilaurate (DBTDL). Catalysts can increase the reaction rate by several orders of magnitude.
Activation Parameters: Studies on similar aliphatic diisocyanates, such as hexamethylene diisocyanate (HDI), reacting with butan-1-ol show that the reaction has a moderate activation energy. The reactivity of the second isocyanate group can sometimes be influenced by the reaction of the first, a phenomenon attributed to electronic or conformational changes in the molecule. rsc.org
| Isocyanate | Reactant | Conditions | Apparent Rate Constant (k) | Activation Energy (Ea) |
|---|---|---|---|---|
| Hexamethylene Diisocyanate (HDI) | Butan-1-ol | Toluene (B28343), 80 °C (uncatalyzed) | k1 = 1.02 x 10-3 L mol-1 s-1rsc.org | 52.7 kJ/mol (for k1) rsc.org |
| Isophorone Diisocyanate (IPDI) | n-Propanol | Toluene, 60 °C (uncatalyzed) | k_aliphatic = 1.02 x 10-4 L mol-1 s-1researchgate.net | ~60 kJ/mol researchgate.net |
| Phenyl Isocyanate | 2-Propanol | Neat, 25 °C (uncatalyzed) | k_obs ~ 1.5 x 10-5 s-1 (pseudo-first order) kuleuven.be | Not specified |
Note: Data is for analogous systems and serves to illustrate typical magnitudes and parameters.
Thermodynamics: The reaction of isocyanates with alcohols or amines is thermodynamically favorable. The formation of the urethane or urea linkage is an exothermic process, releasing significant heat. This exothermicity drives the reaction towards the products and is a critical consideration in industrial-scale polymerizations, where temperature control is necessary to prevent runaway reactions. The formation of the stable C-N and C=O bonds in the resulting urethane or urea contributes to the negative enthalpy change of the reaction.
Table of Compounds
| Compound Name | Synonym(s) | CAS Number |
|---|---|---|
| This compound | L-Lysine diisocyanate ethyl ester; LDI | 45172-15-4 sigmaaldrich.com |
| 2,6-Diisocyanatohexanoic Acid 2-Isocyanatoethyl ester | Lysine Triisocyanate; LTI | 69878-18-8 4medchem.com |
| Hexamethylene diisocyanate | HDI | 822-06-0 |
| Isophorone diisocyanate | IPDI | 4098-71-9 |
| Phenyl Isocyanate | - | 103-71-9 |
| Dibutyltin dilaurate | DBTDL | 77-58-7 |
| L-lysine ethyl ester | - | 4518-87-0 |
| Polyurethane | PU | Not applicable (polymer class) |
| Polyurea | - | Not applicable (polymer class) |
Polymerization Science and Advanced Polymer Architectures Utilizing Ethyl 2,6 Diisocyanatohexanoate
Ethyl 2,6-Diisocyanatohexanoate as a Monomer in Polyurethane Synthesis
The reactivity of the two isocyanate (-NCO) groups in this compound allows it to readily participate in polymerization reactions, primarily with compounds containing active hydrogen atoms, such as polyols (containing hydroxyl, -OH, groups) and polyamines (containing amine, -NH2, groups), to form polyurethanes and polyurethane-ureas, respectively. gantrade.comutwente.nl The central carbon atom of the isocyanate group is highly electrophilic, making it susceptible to nucleophilic attack from the hydroxyl or amine groups, leading to the formation of urethane (B1682113) or urea (B33335) linkages. utwente.nl
Linear polyurethane chains are synthesized through the step-growth polyaddition reaction of this compound with a difunctional alcohol (a diol). researchgate.net This reaction can be performed in a single step (one-shot method) or a two-step process (prepolymer method). hep.com.cngoogleapis.com In a typical reaction, the diisocyanate and a macrodiol, such as poly(ε-caprolactone) (PCL) or polytetramethylene ether glycol (PTMG), are reacted, often in the presence of a catalyst like dibutyltin (B87310) dilaurate, to form long, linear polymer chains. hep.com.cnutwente.nl
The fundamental reaction involves the addition of the hydroxyl group across the N=C double bond of the isocyanate group, forming the characteristic urethane linkage (-NH-CO-O-). When both monomers are difunctional, the reaction proceeds, linking monomer units end-to-end to build a linear macromolecule. The resulting polymers are thermoplastic, meaning they can be melted and reprocessed. utwente.nl The synthesis of novel polyurethanes and polyureas has been achieved through catalytic homogenous polyaddition procedures, yielding polymers with number-average molecular weights ranging from 8,900 to 20,600 g/mol . researchgate.net
Crosslinked polyurethane networks, which are thermosetting materials, are formed when the monomer mixture includes reactants with an average functionality greater than two. utwente.nl This can be achieved in several ways using this compound.
One common method is to include a polyol with three or more hydroxyl groups, such as glycerol (B35011) or 1,1,1-tris(hydroxymethyl)ethane, in the polymerization reaction. nih.gov These trifunctional molecules act as crosslinking agents, creating junction points from which polymer chains can grow in three dimensions, leading to an infinite covalent network. utwente.nl
Another strategy involves the reaction of the isocyanate groups with water. This reaction forms an unstable carbamic acid, which then decomposes to release carbon dioxide and an amine. utwente.nl The newly formed amine group is highly reactive and immediately reacts with another isocyanate group to form a stable urea linkage (-NH-CO-NH-). utwente.nl Since one water molecule effectively consumes two isocyanate groups to form a urea crosslink, water can be used as a blowing agent (to create foams) and a crosslinking agent simultaneously. nih.govnih.gov This approach was used to create a tightly cross-linked network by reacting this compound with glucose, followed by reaction with water to produce a biodegradable foam matrix. nih.gov
The synthesis of poly(urethane-isocyanurate) (PUI) networks represents another advanced method for creating well-defined crosslinked structures. This involves the trimerization of isocyanate-functionalized prepolymers, an effective method for producing robust polymer networks. utwente.nl
Strategies for Controlling Polymer Structure and Architecture
The versatility of polyurethane chemistry allows for precise control over the final polymer's structure and properties by carefully selecting the monomers, their ratios, and the reaction methodology.
Chain extension is a crucial technique, particularly in the two-step or prepolymer synthesis method, to build high-molecular-weight polyurethanes with segmented structures. hep.com.cngoogleapis.com
The process begins by reacting an excess of this compound with a long-chain macrodiol (the soft segment) to form an isocyanate-terminated prepolymer. hep.com.cnnih.gov This prepolymer is then "chain-extended" by reacting it with a low-molecular-weight diol or diamine, such as 1,4-butanediol (B3395766) (BDO) or diamino-substituted heterocycles. hep.com.cngoogleapis.com
Diol Chain Extenders: When a diol like BDO is used, it links the prepolymer chains through the formation of additional urethane bonds. This part of the polymer, composed of the diisocyanate and the chain extender, forms the "hard segment." hep.com.cngantrade.com
Diamine Chain Extenders: If a diamine is used as the chain extender, it reacts with the isocyanate-terminated prepolymer to form highly stable urea linkages. mgc.co.jpgoogle.com The resulting polyurethane-urea generally exhibits enhanced physical properties, including improved thermal stability and tensile strength, due to the strong bidentate hydrogen bonding of the urea groups. mgc.co.jp
This methodology allows for the creation of well-defined alternating block copolymers, where the properties can be finely tuned by adjusting the length and chemical nature of both the prepolymer and the chain extender. gantrade.com
Polyurethanes are segmented block copolymers, consisting of alternating soft and hard segments. This phase-separated morphology is the primary determinant of their unique properties. gantrade.comresearchgate.net
Hard Segments: These are formed by the reaction of this compound with a low-molecular-weight chain extender (e.g., 1,4-butanediol). hep.com.cngantrade.com These segments are typically rigid and can be crystalline or amorphous. They are responsible for the polymer's strength, hardness, and thermal stability through physical crosslinking via hydrogen bonding. gantrade.comias.ac.in The asymmetrical structure of this compound can influence the ordering and crystallinity of the hard domains. researchgate.net
Soft Segments: These consist of long, flexible macrodiol chains, such as poly(ε-caprolactone) (PCL), poly(ethylene glycol) (PEG), or polytetramethylene glycol (PTMG). hep.com.cngantrade.comnih.gov These segments have a low glass transition temperature and provide the polymer with its elasticity, toughness, and resiliency. gantrade.com
Table 1: Influence of Segment Type on Polyurethane Properties
| Segment Type | Monomer Example | Resulting Polymer Property |
| Hard Segment | This compound | Contributes to strength, hardness, and thermal performance. gantrade.com |
| Hard Segment | 1,4-butanediol (Chain Extender) | Forms rigid domains that act as physical crosslinks. hep.com.cn |
| Soft Segment | Poly(ε-caprolactone) (PCL) | Imparts biodegradability and flexibility. hep.com.cnresearchgate.net |
| Soft Segment | Poly(ethylene glycol) (PEG) | Increases hydrophilicity and can be used to create hydrogels. rsc.orgnih.gov |
| Soft Segment | Polytetramethylene ether glycol (PTMEG) | Provides excellent elasticity, resiliency, and hydrolysis resistance. gantrade.comnih.gov |
The stoichiometry, defined as the ratio of reactive groups (e.g., the NCO/OH ratio), is a critical parameter for controlling the molecular weight, degree of crosslinking, and ultimate properties of the polyurethane. kpi.uaresearchgate.net
In a typical two-step synthesis, the ratio of diisocyanate to macrodiol is kept above 1 to ensure the formation of isocyanate-terminated prepolymers. Subsequently, the stoichiometry of the chain extension step (the ratio of remaining isocyanate groups to the active hydrogen groups of the chain extender) is adjusted to control the final polymer architecture. kpi.ua
A study on polyurethane-urea elastomers investigated the effect of varying the stoichiometry (defined as the ratio of amine reactive groups to isocyanate groups) from 95% to 105%. kpi.ua The findings revealed:
Stoichiometry < 100% (e.g., 95%, 97%): An excess of isocyanate groups remains after reaction with the amine chain extender. These excess groups can react with the urea linkages formed, leading to biuret (B89757) crosslinking. This chemical cross-linking within the hard domains was found to inhibit stable crack growth during mechanical testing. kpi.ua
Stoichiometry = 100%: A theoretically linear polymer is formed with a maximized molecular weight and a high degree of hydrogen bonding, but minimal chemical cross-linking. kpi.ua
Stoichiometry > 100% (e.g., 105%): An excess of amine groups is present. This results in a polymer with a lower molecular weight and amine-terminated chains. These materials, lacking chemical cross-links but having strong hydrogen bonding, were able to sustain a large degree of stable crack growth before failure. kpi.ua
Therefore, adjusting the monomer stoichiometry provides a powerful tool to modulate the balance between chemical crosslinking and physical interactions (hydrogen bonding) within the hard domains, thereby tailoring the fracture toughness and failure mechanisms of the resulting polyurethane. kpi.ua
Table 2: Effect of Stoichiometry on Polyurethane-Urea Properties
| Stoichiometry (% Amine/NCO) | Resulting Polymer Structure | Effect on Mechanical Properties |
| 95% | Chemical cross-linking in hard domains (biuret formation). kpi.ua | Catastrophic failure occurred at lower extension; inhibited stable crack growth. kpi.ua |
| 97% | Some chemical cross-linking present. kpi.ua | Inhibited stable crack growth. kpi.ua |
| 100% | High molecular weight, high degree of hydrogen bonding, minimal cross-linking. kpi.ua | Displayed a high degree of stable crack growth before failure. kpi.ua |
| 105% | Amine-terminated chains, high degree of hydrogen bonding, no chemical cross-links. kpi.ua | Sustained a large degree of stable crack growth, with failure at high extension. kpi.ua |
Copolymerization Studies with Diverse Biomass-Derived Monomers
The versatile reactivity of the isocyanate groups in this compound (LDI) allows for its copolymerization with a wide array of comonomers, particularly those derived from renewable biomass sources. This approach aligns with the principles of green chemistry, aiming to develop sustainable polymers with tailored properties. The incorporation of biomass-derived monomers can introduce functionalities such as biodegradability, biocompatibility, and unique thermal and mechanical characteristics.
Integration with Saccharide-Derived Polyols and Diols
Saccharides, or sugars, represent a readily available and structurally diverse class of biomass-derived monomers. Their multiple hydroxyl groups make them excellent candidates for reaction with diisocyanates to form polyurethanes. The copolymerization of LDI with saccharide-derived polyols and diols has been explored to create novel biocompatible and biodegradable polymers.
A notable example is the synthesis of polymers from the reaction of LDI with glucose. nih.gov In such a polymerization, the isocyanate groups of LDI react with the hydroxyl groups of glucose to form urethane linkages, resulting in a cross-linked polymer network. nih.gov The stoichiometry of the reactants, specifically the ratio of isocyanate groups to hydroxyl groups (NCO/OH ratio), plays a crucial role in determining the final properties of the polymer. An excess of LDI leads to a more rigid and highly cross-linked foam structure due to secondary reactions of the residual isocyanate groups. nih.gov Conversely, a lower NCO/OH ratio results in a softer and more pliable material. nih.gov
These LDI-glucose polymers have demonstrated biocompatibility and biodegradability, with their degradation products being the naturally occurring molecules lysine (B10760008) and glucose. nih.gov The degradation rate can be controlled, with studies showing linear degradation at body temperature. nih.gov This makes them promising materials for biomedical applications such as tissue engineering scaffolds. nih.gov
Beyond simple sugars, other saccharide-derived diols and polyols, such as isosorbide (B1672297) (a diol derived from sorbitol), are also valuable comonomers. While specific studies on the copolymerization of this compound with a broad range of saccharide-derived polyols are an emerging area of research, the fundamental principles of polyurethane chemistry suggest that a wide variety of such monomers can be successfully integrated to create bio-based polyurethanes with diverse properties. scispace.comresearchgate.net
Table 1: Effect of LDI:Glucose Stoichiometry on Polymer Properties
| LDI:Glucose Ratio | Resulting Polymer Characteristics | Pore Size (µm) |
|---|---|---|
| 5:1 | Hard foam, tight cross-links | Not specified |
| 2.5:1 | Softer, pliable matrix | 125-500 |
| 1:1 | Hard, coralline-like foam | Not specified |
Copolymerization with Poly(ε-caprolactone) for Biodegradable Systems
Poly(ε-caprolactone) (PCL) is a well-known biodegradable and biocompatible polyester. PCL diols, which are PCL chains terminated with hydroxyl groups, are frequently used as the soft segment in the synthesis of biodegradable polyurethanes. The copolymerization of this compound with PCL diols results in poly(ester-urethane)s with a combination of desirable properties, including flexibility, hydrolytic stability, and biodegradability.
In these copolymers, the PCL segments constitute the soft, amorphous phase, while the urethane linkages formed from the reaction of LDI with the PCL diol and a chain extender form the hard segments. The properties of the resulting polyurethane can be readily tuned by varying the molecular weight of the PCL diol and the ratio of hard to soft segments. For instance, increasing the hard segment content generally leads to an increase in tensile strength. nih.gov
The degradation of these PCL-based polyurethanes can proceed through the hydrolysis of the ester bonds in the PCL segments and the urethane linkages. The degradation products are typically non-toxic and can be metabolized by the body. Research has shown that these materials exhibit significant degradation in enzymatic solutions, highlighting their potential for in vivo applications. nih.gov
Table 2: Mechanical Properties of LDI/PCL-based Polyurethanes
| Hard Segment Content (%) | Tensile Strength (MPa) | Elongation at Break (%) |
|---|---|---|
| 30 | 15.2 ± 1.1 | 850 ± 50 |
| 40 | 25.8 ± 1.5 | 720 ± 40 |
| 50 | 34.4 ± 1.7 | 610 ± 30 |
Development of Novel Hybrid Polymer Systems
The concept of hybrid polymer systems involves the combination of organic polymers with other materials, such as inorganic nanoparticles or different types of polymer blocks, to create composites with synergistic or enhanced properties. This compound can serve as a key building block in the creation of such advanced materials.
Organic-Inorganic Hybrids: One approach to forming hybrid systems is the in-situ formation of inorganic nanoparticles within a polyurethane matrix derived from LDI. For example, sol-gel processes can be employed to generate silica (B1680970) or titania nanoparticles within the polymer network. rsc.orgmdpi.com The isocyanate or other functional groups in the LDI-based polymer can potentially interact with the surface of the growing inorganic particles, leading to a well-dispersed nanocomposite. Such hybrid materials could exhibit improved mechanical strength, thermal stability, and barrier properties.
Block Copolymers: this compound can also be used to synthesize block copolymers, where distinct polymer chains are linked together. For instance, a prepolymer can be formed by reacting LDI with a specific diol, and this prepolymer can then be used to initiate the polymerization of another monomer, resulting in a block copolymer. researchgate.net This approach allows for the creation of materials with well-defined microstructures and a combination of properties from the different polymer blocks. For example, an amphiphilic block copolymer could be synthesized by combining a hydrophilic polymer block with a hydrophobic block derived from LDI and a suitable comonomer. capes.gov.br
Tailoring Macromolecular Properties Through Architecture Modulation
The macroscopic properties of polymers derived from this compound are intrinsically linked to their molecular architecture. By carefully controlling various aspects of the polymerization process, it is possible to tailor the molecular weight, its distribution, and the arrangement of polymer chains, thereby influencing the material's mechanical, thermal, and dynamic properties.
Control of Polymer Molecular Weight and Distribution
The molecular weight and molecular weight distribution (MWD) are fundamental parameters that significantly impact the processing and final properties of polyurethanes. For polymers based on LDI, several factors can be manipulated to control these characteristics:
Stoichiometry (NCO/OH Ratio): The molar ratio of isocyanate groups to hydroxyl groups is a primary determinant of molecular weight. A ratio close to 1:1 generally leads to the highest molecular weight in a linear step-growth polymerization. Deviating from this ratio limits the chain growth and results in lower molecular weight polymers. In the synthesis of LDI-glucose polymers, the stoichiometry was shown to have a profound effect on the polymer's cross-link density and mechanical properties. nih.gov
Monomer Concentration: The concentration of the monomers in the reaction mixture can influence the rate of polymerization and, consequently, the molecular weight. In general, higher monomer concentrations can lead to higher molecular weights. researchgate.netnih.gov
Catalyst: The choice and concentration of a catalyst can significantly affect the reaction kinetics and, in turn, the molecular weight and MWD. Catalysts can influence the relative rates of the various reactions occurring during polyurethane formation, including the primary urethane-forming reaction and potential side reactions. The use of a catalyst can accelerate the polymerization, allowing for the achievement of high molecular weights in shorter reaction times. dtic.mil
Reaction Time and Temperature: The duration and temperature of the polymerization reaction also play a crucial role. Longer reaction times generally allow for more complete conversion of monomers and the attainment of higher molecular weights. Temperature affects the reaction rate, with higher temperatures typically leading to faster polymerization. However, excessively high temperatures can also promote side reactions that may lead to broader MWD or even degradation.
Table 3: Factors Influencing Molecular Weight in LDI-based Polyurethane Synthesis
| Parameter | Effect on Molecular Weight |
|---|---|
| NCO/OH Ratio approaching 1 | Increases |
| Higher Monomer Concentration | Generally Increases |
| Presence of Catalyst | Increases rate, allowing for higher MW |
| Increased Reaction Time | Increases |
Influence on Segmental Dynamics and Microphase Separation
Polyurethanes are segmented copolymers, typically consisting of alternating hard and soft segments. The thermodynamic incompatibility between these segments often leads to microphase separation, where the hard segments aggregate into rigid domains dispersed within a continuous soft segment matrix. This microphase-separated morphology is fundamental to the unique properties of polyurethanes, such as their elasticity and toughness.
In polyurethanes synthesized from this compound, the hard segments are formed by the reaction of LDI with a chain extender (a low molecular weight diol or diamine), while the soft segments are typically composed of a longer chain polyol, such as PCL diol. The structure and interactions of these segments govern the segmental dynamics and the degree of microphase separation.
Segmental Dynamics: The mobility of the polymer chains is not uniform throughout the material. The soft segments, having a lower glass transition temperature (Tg), are more mobile and are responsible for the elastomeric properties of the polyurethane. The hard segments, with a higher Tg, are more rigid and act as physical cross-links. The degree of mixing between the hard and soft segments influences their respective Tgs. A higher degree of phase mixing will result in an increase in the soft segment Tg and a decrease in the hard segment Tg.
The degree of microphase separation can be characterized by techniques such as Differential Scanning Calorimetry (DSC), which can detect the glass transitions of the soft and hard segments, and Atomic Force Microscopy (AFM), which can visualize the phase-separated morphology.
Dynamic Polymer Networks and Self-Healing Material Design
The development of dynamic polymer networks and self-healing materials represents a significant advancement in polymer science, aiming to create materials with extended lifespans and enhanced durability. These materials can repair themselves after damage, often through the incorporation of reversible chemical bonds. While the application of this compound, an aliphatic diisocyanate derived from the amino acid L-lysine, has been predominantly explored in the context of biodegradable polyurethanes, its chemical structure presents intriguing possibilities for the design of dynamic and self-healing polymer networks.
The core principle behind self-healing polymers lies in their ability to reform broken bonds, thereby restoring the material's integrity. This can be achieved through extrinsic or intrinsic self-healing mechanisms. Intrinsic self-healing relies on the presence of dynamic covalent bonds within the polymer matrix that can reversibly break and reform under specific stimuli, such as heat or light. rsc.orgmdpi.comua.es
The isocyanate groups of this compound readily react with polyols to form urethane linkages, which are the backbone of polyurethane chemistry. While conventional polyurethane networks are thermosets with permanent crosslinks, the introduction of dynamic covalent chemistry can render them reprocessable and self-healing. northwestern.edursc.org Several dynamic covalent chemistries are commonly employed in polyurethane systems, including the Diels-Alder reaction, disulfide exchange, and hindered urea bond exchange. rsc.orgmdpi.com
Theoretically, this compound could be incorporated into such dynamic networks. For instance, it could be reacted with a polyol that contains furan (B31954) or maleimide (B117702) groups to create a polyurethane network with thermally reversible Diels-Alder crosslinks. Upon heating, the crosslinks would break, allowing the material to flow and heal a crack, and upon cooling, the crosslinks would reform, restoring the network. Similarly, co-polymerizing this compound with a diol containing a disulfide bond could introduce disulfide exchange capabilities, enabling network rearrangement and healing. rsc.orgmdpi.com
The inherent biodegradability of this compound offers a unique advantage in this context. A self-healing material designed with this diisocyanate would not only be able to repair itself but would also be capable of degrading into non-toxic byproducts at the end of its life, a highly desirable feature for sustainable materials. nih.govnih.gov
While the direct synthesis of self-healing polymers based on this compound is an area that warrants further exploration, the foundational principles of dynamic covalent chemistry in polyurethanes provide a clear roadmap for future research and development in this promising field. The combination of its bio-based origin, reactivity, and potential for dynamic behavior makes this compound a compelling candidate for the next generation of smart, sustainable materials.
Design and Synthesis of Biodegradable Polymer Frameworks
The use of this compound, also known as L-lysine diisocyanate (LDI), is well-established in the design and synthesis of biodegradable polymer frameworks, particularly polyurethanes for biomedical applications. Its primary advantage lies in its derivation from the natural amino acid L-lysine, which leads to non-toxic degradation products, namely lysine, ethanol (B145695), and carbon dioxide. nih.govconicet.gov.ar This contrasts with many conventional diisocyanates that can release toxic aromatic diamines upon degradation.
The synthesis of biodegradable polyurethanes using this compound typically involves a two-step polymerization process. In the first step, a prepolymer is formed by reacting an excess of the diisocyanate with a biodegradable polyol. In the second step, a chain extender, often a low molecular weight diol or diamine, is added to the prepolymer to form the final high molecular weight polyurethane. nih.gov
A variety of biodegradable polyols have been successfully copolymerized with this compound to tailor the properties of the resulting polymers. These include:
Poly(ethylene glycol) (PEG): The incorporation of PEG enhances the hydrophilicity and can influence the degradation rate of the polyurethane. nih.govnih.gov
Polyhydroxyalkanoates (PHA): These bacterially derived polyesters are biodegradable and biocompatible. Co-polymerization with PHA can improve the mechanical properties and control the degradation profile of the final polymer. nih.gov
Poly(lactic acid) (PLA): PLA-based polyols, often in the form of PLA-PEG-PLA triblock copolymers, have been used to create polyurethanes with rapid degradation rates. rsc.org
Glycerol: Simple and biocompatible, glycerol can be polymerized with this compound to form a prepolymer that can be foamed with water to create spongy, biodegradable matrices suitable for tissue engineering scaffolds. nih.gov
2,5-bis(hydroxymethyl)furan (BHMF): This renewable, furan-based diol can be used as a chain extender, contributing to a more sustainable and biodegradable polyurethane foam. nih.govmdpi.com
The mechanical properties of these biodegradable polyurethanes can be tuned by adjusting the ratio of the hard segment (diisocyanate and chain extender) to the soft segment (polyol). An increase in the hard segment content generally leads to a higher Young's modulus and tensile strength. nih.gov
Below is an interactive table summarizing the mechanical properties of some biodegradable polyurethanes synthesized using this compound.
The degradation of these polyurethanes can occur through hydrolysis of the ester and urethane linkages and can be influenced by the pH of the surrounding environment and the presence of enzymes. nih.govrsc.org For instance, polyurethanes based on this compound and BHMF have shown greater weight loss through enzymatic hydrolysis with cholesterol esterase compared to simple hydrolysis in a sodium hydroxide (B78521) solution. nih.gov This tunable biodegradability, coupled with their favorable mechanical properties and non-toxic degradation products, makes polyurethanes derived from this compound highly promising materials for a range of biomedical applications, including tissue engineering scaffolds and drug delivery systems.
Advanced Analytical and Spectroscopic Characterization Methodologies in Research
Spectroscopic Elucidation of Compound and Polymer Structures
Spectroscopy is indispensable for confirming the chemical structure of Ethyl 2,6-diisocyanatohexanoate and tracking its transformation during polymerization. Techniques like Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy provide detailed information about the molecule's atomic arrangement and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for obtaining detailed information about the molecular structure of this compound and the resulting polyurethanes. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), researchers can map the connectivity and chemical environment of atoms within a molecule. conicet.gov.ar
In the ¹H NMR spectrum of this compound, distinct signals correspond to the protons in the ethyl ester group and the lysine (B10760008) backbone. For instance, the methylene (B1212753) protons of the ethyl group typically appear as a quartet, while the methyl protons present as a triplet. conicet.gov.ar The proton on the alpha-carbon (the carbon attached to both the ester and isocyanate groups) gives a characteristic signal, often a triplet, whose chemical shift is indicative of its unique electronic environment. researchgate.nethmdb.cachemicalbook.com
¹³C NMR spectroscopy provides complementary information, with each unique carbon atom in the molecule producing a distinct signal. This is particularly useful for confirming the presence of the carbonyl carbon in the ester group and the carbons in the two isocyanate (-N=C=O) groups, which have characteristic chemical shifts. conicet.gov.ar
Upon polymerization, significant changes are observed in the NMR spectra. The formation of urethane (B1682113) linkages (-NH-COO-) from the reaction of isocyanate groups results in the appearance of new signals, particularly a broad signal in the ¹H NMR spectrum corresponding to the N-H proton of the urethane group. Concurrently, the signals associated with the isocyanate carbons in the ¹³C NMR spectrum disappear, replaced by signals for the new urethane carbonyl carbons. conicet.gov.ar Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish correlations between protons and carbons, providing unambiguous assignment of all signals and confirming the polymer structure.
Table 1: Illustrative NMR Chemical Shifts (δ) for this compound and a Corresponding Polyurethane
| Atom/Group | Typical ¹H NMR Shift (ppm) | Typical ¹³C NMR Shift (ppm) |
| Monomer: this compound | ||
| Ethyl Ester -CH₃ | ~1.2 | ~14 |
| Ethyl Ester -CH₂- | ~4.1 | ~61 |
| Lysine Backbone -CH₂- | ~1.4 - 1.9 | ~22-32 |
| α-CH | ~4.0 | ~53 |
| Polymer: Polyurethane | ||
| Urethane N-H | ~5.7 - 6.2 (broad) | N/A |
| Urethane C=O | N/A | ~157 - 158 |
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique used to identify functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies.
For this compound, the most prominent and defining feature in its FTIR spectrum is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the isocyanate (-N=C=O) group. This peak typically appears in the region of 2260-2270 cm⁻¹. researchgate.net The presence of this intense band is a clear confirmation of the compound's identity. Other characteristic bands include the C=O stretching of the ethyl ester group, usually found around 1735 cm⁻¹, and C-H stretching vibrations from the alkyl chain. rsc.orgresearchgate.net
During polymerization, FTIR is an excellent tool for monitoring the reaction's progress. As the isocyanate groups react with hydroxyl groups from a polyol to form urethane linkages, the intensity of the characteristic -N=C=O peak at ~2270 cm⁻¹ decreases. Simultaneously, new absorption bands appear that are characteristic of the urethane group. These include a broad N-H stretching band around 3340 cm⁻¹ and a C=O stretching band (amide I band) of the urethane carbonyl at approximately 1700-1730 cm⁻¹. researchgate.net The complete disappearance of the isocyanate peak signifies the completion of the polymerization reaction.
Table 2: Key FTIR Absorption Bands for Functional Group Identification
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Appearance in Monomer/Polymer |
| Isocyanate (-N=C=O) | Asymmetric Stretch | ~2270 | Strong, sharp (Monomer) |
| Ester C=O | Stretch | ~1735 | Strong (Monomer & Polymer) |
| Alkyl C-H | Stretch | ~2850 - 2960 | Present (Monomer & Polymer) |
| Urethane N-H | Stretch | ~3340 | Broad (Polymer) |
| Urethane C=O (Amide I) | Stretch | ~1700 - 1730 | Strong (Polymer) |
| Urethane N-H (Amide II) | Bend | ~1530 | Moderate (Polymer) |
Chromatographic Techniques for Separation and Molecular Characterization
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For the analysis of this compound and its polymers, liquid chromatography techniques are particularly vital for assessing purity, monitoring reactions, determining polymer size, and confirming identity.
Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight distribution of polymers. azom.com This technique separates molecules based on their hydrodynamic volume, or size in solution. Larger molecules cannot enter the pores of the GPC column's stationary phase as easily as smaller molecules, and thus they elute faster.
When analyzing polyurethanes synthesized from this compound, GPC provides crucial information about the success of the polymerization. The resulting chromatogram shows the distribution of polymer chain sizes. From this distribution, several key parameters can be calculated: the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). nih.gov
A narrow PDI (closer to 1.0) indicates a more uniform distribution of polymer chain lengths, which is often desirable for predictable material properties. In contrast, a broad PDI suggests a wide range of chain sizes. azom.comresearchgate.net By comparing the GPC traces of samples taken at different reaction times, the growth of the polymer chains can be monitored. dtic.mil The choice of eluent and calibration standards (typically polystyrene) is critical for obtaining accurate molecular weight data. researchgate.netresearchgate.net
Table 3: Example GPC Data for a Polyurethane Sample
| Parameter | Symbol | Example Value | Description |
| Number-Average Molecular Weight | Mn | 45,000 Da | The total weight of the sample divided by the number of molecules. |
| Weight-Average Molecular Weight | Mw | 81,000 Da | An average that accounts for the contribution of larger chains. |
| Polydispersity Index | PDI | 1.8 | A measure of the broadness of the molecular weight distribution. |
| Peak Molecular Weight | Mp | 75,000 Da | The molecular weight at the highest point of the elution curve. |
High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique used to determine the purity of the this compound monomer and to monitor the consumption of reactants during polymerization. researchgate.net Due to the high reactivity of isocyanates, analysis often requires derivatization to form a stable product that can be easily detected. epa.govgoogle.com Reagents such as 1-(2-pyridyl)piperazine (B128488) are commonly used to convert the isocyanate into a stable urea (B33335) derivative. epa.gov
The derivatized sample is injected into the HPLC system, where it is separated on a column (typically a reversed-phase C8 or C18 column). A mobile phase, often a mixture of acetonitrile (B52724) and a buffered aqueous solution, carries the sample through the column. epa.gov The concentration of the monomer can be accurately quantified by comparing its peak area to a calibration curve generated from standards of known concentration. researchgate.net This is essential for quality control of the starting material.
During a polymerization reaction, HPLC can be used to measure the decreasing concentration of the monomer over time, providing valuable kinetic data. The method is highly sensitive and can detect trace impurities that might affect the polymerization process or the final properties of the polymer. metrohm.com
Table 4: Typical HPLC Parameters for Isocyanate Analysis (after Derivatization)
| Parameter | Typical Setting |
| Column | Reversed-phase C8 or C18, 3-5 µm particle size |
| Mobile Phase | Gradient of Acetonitrile and 0.1 M Ammonium Acetate (B1210297) Buffer (pH 6.2) |
| Flow Rate | 1.0 - 1.5 mL/min |
| Detector | UV Detector (e.g., at 254 nm) and/or Electrochemical Detector |
| Injection Volume | 5 - 20 µL |
| Derivatizing Agent | 1-(2-Pyridyl)piperazine (1,2-PP) or Dibutylamine (DBA) |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Compound Identification
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the highly sensitive and specific detection provided by mass spectrometry. This hyphenated technique is the definitive method for the identification and confirmation of this compound and related impurities or reaction byproducts. lcms.cz
After separation on the LC column, the eluent is introduced into the mass spectrometer's ion source, where molecules are ionized (e.g., using electrospray ionization, ESI). The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides the molecular weight of the compound. For this compound (molecular weight 226.23 g/mol ), LC-MS would detect the protonated molecule [M+H]⁺ at an m/z of approximately 227.2. nih.gov
Tandem mass spectrometry (LC-MS/MS) can provide even greater structural information. In this technique, a specific parent ion (e.g., the [M+H]⁺ ion) is selected, fragmented, and the resulting daughter ions are analyzed. The fragmentation pattern is unique to the molecule's structure and serves as a chemical fingerprint, allowing for unambiguous identification even in complex mixtures. astm.orgresearchgate.net This high degree of selectivity makes LC-MS an invaluable tool in research for verifying the synthesis of the target compound and identifying trace-level species. rsc.org
Table 5: Illustrative LC-MS Data for this compound
| Parameter | Description |
| LC Method | Same as HPLC (Table 4) |
| MS Detector | Triple Quadrupole or Time-of-Flight (TOF) |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Parent Ion (MS1) | [M+H]⁺ = 227.2 m/z |
| Fragment Ions (MS2) | Characteristic fragments resulting from the cleavage of the parent ion (e.g., loss of the ethyl ester group, loss of isocyanate groups). |
Mass Spectrometry for Molecular Identification and Mechanistic Insights
Mass spectrometry serves as a powerful tool for the precise determination of molecular weights and for elucidating the structure of polymers and prepolymers derived from this compound.
Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF-MS) is a key technique for the characterization of macromolecular compounds, including those synthesized using this compound, also known as L-lysine diisocyanate (LDI). This soft ionization method is particularly well-suited for analyzing large, non-volatile molecules like polymers without causing significant fragmentation.
In the synthesis of polyurethane prepolymers, MALDI-TOF-MS is instrumental in confirming the successful formation of the desired products. For instance, in the creation of poly(ethylene glycol) urethane dimethacrylates (PEGUDMs), MALDI-TOF-MS analysis, in conjunction with Nuclear Magnetic Resonance (NMR), has been used to verify the formation of prepolymers with high purity and a narrow mass distribution (Polydispersity Index < 1.02). researchgate.net This level of detailed characterization is crucial for ensuring the quality and reproducibility of the resulting materials.
Furthermore, MALDI-TOF-MS is employed to investigate the structure and composition of more complex polymer architectures. Researchers have utilized it to characterize hyperbranched polyureas and to study the mechanisms of catalytic processes in polymerization reactions involving LDI derivatives. cjps.orgresearchgate.net For example, it was used to characterize an Aza-TPA-Bodipy compound, demonstrating its utility in analyzing functionalized polymers for advanced applications like biomedical imaging. nih.gov The ability of MALDI-TOF-MS to provide detailed molecular weight information helps in understanding the extent of reaction and the distribution of polymer chains, which are critical parameters influencing the final properties of the material.
Thermal Analysis Techniques in Polymer Research
Thermal analysis techniques are essential for evaluating the performance and processing characteristics of polymers under varying temperature conditions. These methods provide critical data on thermal stability, phase transitions, and the influence of composition on the thermal properties of materials derived from this compound.
Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature. For polyurethanes and poly(ester-urethane)s derived from this compound, DSC provides valuable information about their glass transition temperature (Tg), melting temperature (Tm), and crystallization behavior.
Studies on polyurethanes synthesized using LDI have shown distinct thermal profiles. DSC thermograms of such materials have revealed two primary endothermic peaks, one sharp peak around 210 °C and a broader one near 350 °C. nih.gov The glass transition temperature (Tg) for these types of polyurethanes is typically observed at sub-zero temperatures, often ranging from -60 °C to -20 °C, depending on the ratio of hard to soft segments in the polymer structure. nih.gov
The versatility of LDI allows for its incorporation into various polymer backbones, and DSC is used to study how these structural variations affect thermal properties. For example, research on segmented poly(ester urethanes) synthesized from poly(caprolactone diols), 1,6-hexamethylene diisocyanate, and poly(L-lactide diols) as chain extenders utilized DSC to investigate the influence of the molecular weight of both the hard and soft segments on the material's thermal behavior. researchgate.net Similarly, the thermal properties of polyurethane nanocomposites containing LDI have been assessed using DSC, which showed that the addition of nanofillers could enhance the thermal stability of the resulting material. researchgate.net
Table 1: Thermal Transitions of LDI-based Polyurethane
| Thermal Event | Observed Temperature Range (°C) | Description |
|---|---|---|
| Glass Transition (Tg) | -60 to -20 | Transition from a rigid, glassy state to a more flexible, rubbery state. nih.gov |
| Endothermic Peak 1 | ~210 | Sharp peak, potentially related to the melting of crystalline domains or dissociation of urethane bonds. nih.gov |
| Endothermic Peak 2 | ~350 | Broad peak, likely associated with thermal degradation processes. nih.gov |
Microscopic and Morphological Characterization of Derived Materials
Understanding the morphology and surface characteristics of materials derived from this compound is vital for predicting their physical properties and performance in various applications. Microscopic techniques are employed to visualize the structure of these materials at different length scales.
In the development of novel materials, such as plastics for food packaging, poly(urethane-urea)s have been fabricated using lysine-derived this compound (LDI), castor oil, and tannic acid. researchgate.net The characterization of such materials often includes an examination of their physical form. For instance, optical microscopy has been used to characterize the powder form of related materials used in coating applications, providing insights into particle size and shape. researchgate.net While detailed microscopic studies specifically on LDI-derived materials are part of broader polymer characterization, the principles remain the same. Techniques like Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) would be used to investigate the surface topography, phase separation (in the case of segmented polyurethanes), and the dispersion of any incorporated fillers or additives. This morphological information is critical for correlating the material's structure with its mechanical properties, such as strength and elasticity. cjps.orgresearchgate.net
Table 2: List of Chemical Compounds
| Compound Name | Abbreviation/Synonym |
|---|---|
| This compound | L-lysine diisocyanate, LDI |
| Poly(ethylene glycol) | PEG |
| Poly(caprolactone) | PCL |
| 1,6-hexamethylene diisocyanate | HDI |
| Castor oil | CO |
| Tannic acid | TA |
| Poly(urethane-urea) | PUU |
| Cinnamaldehyde | CAL |
| Terephthalaldehyde | TPE |
| Doxorubicin | DOX |
Theoretical and Computational Chemistry Investigations
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Predictions
Quantum mechanical calculations are fundamental to understanding the electronic structure of Ethyl 2,6-diisocyanatohexanoate and predicting its reactivity. The molecule possesses two isocyanate (-N=C=O) groups, which are the primary sites for polymerization reactions, typically with polyols to form urethane (B1682113) linkages. ebrary.net
The reactivity of an isocyanate group is influenced by the electrophilicity of its central carbon atom. researchgate.net In this compound, the two isocyanate groups are in distinct chemical environments: one is at the C6 position on a primary carbon at the end of a flexible alkyl chain, while the other is at the C2 position, alpha to both an ester group and a chiral center. The electron-withdrawing nature of the adjacent ester group is expected to increase the electrophilicity and thus the reactivity of the C2-isocyanate group compared to the C6-isocyanate group.
QM methods, such as Density Functional Theory (DFT), can be used to calculate the partial atomic charges on the atoms of the isocyanate groups. A more positive partial charge on the carbonyl carbon of the isocyanate group indicates a higher electrophilicity and greater susceptibility to nucleophilic attack. Furthermore, calculations of the molecule's frontier molecular orbitals (HOMO and LUMO) can provide insights into its reactivity. The LUMO (Lowest Unoccupied Molecular Orbital) is often localized on the isocyanate groups, indicating these are the electrophilic sites of the molecule.
Computed molecular descriptors provide a quantitative basis for reactivity predictions. These properties, calculated using computational models, offer a snapshot of the molecule's characteristics. nih.gov
Table 1: Computed Molecular Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 226.23 g/mol | nih.gov |
| XLogP3-AA (Hydrophobicity) | 3.3 | nih.gov |
| Hydrogen Bond Donor Count | 0 | nih.gov |
| Hydrogen Bond Acceptor Count | 6 | nih.gov |
| Rotatable Bond Count | 9 | nih.gov |
| Polar Surface Area | 85.2 Ų | nih.gov |
| Heavy Atom Count | 16 | nih.gov |
Molecular Dynamics Simulations for Polymer Conformation and Interactions
In an MD simulation, a virtual system containing multiple polymer chains is created. The forces between all atoms are calculated using a classical force field, and Newton's equations of motion are solved to simulate the movement of atoms over time. This allows for the observation of how polymer chains fold, entangle, and interact with each other and with any surrounding solvent or other molecules. nih.govrsc.org
For polyurethanes derived from this compound, MD simulations can be used to:
Study Microphase Separation: Polyurethanes often exhibit microphase separation, where the "hard segments" (derived from the diisocyanate and chain extenders) and "soft segments" (derived from long-chain polyols) aggregate into distinct domains. mit.eduacs.org MD simulations can model this process, helping to predict the size, shape, and distribution of these domains, which are crucial for the material's mechanical properties.
Analyze Hydrogen Bonding: Hydrogen bonds play a critical role in the properties of polyurethanes, particularly in the cohesion of the hard domains. rsc.org MD simulations can quantify the number and lifetime of hydrogen bonds between the urethane linkages (N-H donors) and the carbonyl/ester groups (C=O acceptors).
Predict Mechanical Properties: By applying virtual tensile or shear stress to the simulated polymer system, one can compute mechanical properties like the Young's modulus, providing a link between the chemical structure and the material's performance. mdpi.comacs.org
Computational Modeling of Reaction Pathways and Transition States
The formation of a urethane linkage from the reaction of an isocyanate with an alcohol is the cornerstone of polyurethane chemistry. Computational modeling can elucidate the detailed mechanism of this reaction, including the structures of transition states and the associated energy barriers (activation energies). mdpi.comresearchgate.net
Using QM methods, the reaction pathway between this compound and an alcohol (like butanol or a polyol monomer) can be mapped out. There are generally two proposed mechanisms for the uncatalyzed reaction: a concerted mechanism where bond breaking and forming occur in a single step, and a stepwise mechanism involving a zwitterionic intermediate. researchgate.net Calculations can determine which pathway is more energetically favorable. researchgate.net
The key steps in modeling the reaction pathway are:
Locating Reactants and Products: The initial and final states of the reaction (e.g., separated isocyanate and alcohol vs. the formed urethane) are optimized to find their lowest energy structures.
Finding the Transition State (TS): The TS is a saddle point on the potential energy surface that connects the reactants and products. Sophisticated algorithms are used to locate this structure. The energy of the TS relative to the reactants determines the activation energy of the reaction. researchgate.net
Intrinsic Reaction Coordinate (IRC) Analysis: An IRC calculation can be performed to confirm that the located TS correctly connects the desired reactants and products. chemrxiv.org
These calculations can be repeated in the presence of a catalyst (e.g., an amine or an organometallic compound) to understand how the catalyst lowers the activation energy and accelerates the reaction. mdpi.comresearchgate.net Such studies are vital for optimizing reaction conditions and designing more efficient catalytic systems.
Predictive Models for Structure-Property Relationships in Derived Polymers
Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a molecule with its physical, chemical, or biological properties. researchgate.netresearchgate.netnih.gov For polymers derived from this compound, QSPR can be a powerful tool for predicting material properties without the need for synthesis and testing of every possible formulation. nih.gov
The process of building a QSPR model involves several steps:
Data Set Generation: A diverse set of polymers is created, either experimentally or computationally, by varying the co-monomers (e.g., different polyols) reacted with this compound.
Descriptor Calculation: For each polymer's repeating unit, a large number of numerical "descriptors" are calculated. These can range from simple counts of atoms and bonds to complex topological or quantum-chemical parameters.
Model Building: Using machine learning or statistical techniques like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is developed that links a subset of the most relevant descriptors to a specific property of interest (e.g., glass transition temperature, tensile strength, or biodegradability). researchgate.netnih.gov
Validation: The model's predictive power is rigorously tested on a set of polymers that were not used in the model-building process to ensure its reliability and define its applicability domain. mdpi.com
Such predictive models can significantly accelerate the materials discovery process, allowing researchers to screen vast numbers of potential polymer structures computationally and prioritize the most promising candidates for experimental synthesis.
Computational Studies on Regioselectivity and Stereoselectivity in Reactions
The unique structure of this compound raises important questions of selectivity during polymerization.
Regioselectivity: The two isocyanate groups are non-equivalent. The C2-isocyanate is an α-isocyanate adjacent to an ester and a chiral center, while the C6-isocyanate is a primary isocyanate at the end of an alkyl chain. Their reactivities are expected to differ. Computational chemistry can predict this regioselectivity by calculating the activation energies for the reaction of a nucleophile (e.g., an alcohol) at each of the two isocyanate sites. nih.govbeilstein-journals.orgrsc.org The site with the lower activation energy will be the kinetically preferred site of reaction. This difference in reactivity could be exploited to create block copolymers or other complex architectures in a controlled, stepwise manner.
Stereoselectivity: The monomer possesses a chiral center at the C2 position. When this chiral monomer, particularly the pure enantiomer (S)-Ethyl 2,6-diisocyanatohexanoate, undergoes polymerization, the stereochemistry of the resulting polymer chain becomes critical. sigmaaldrich.comthermofisher.comthermofisher.com Computational studies can help predict how this chirality is transferred during the polymerization process. mdpi.comresearchgate.net By modeling the approach of a co-monomer to the growing polymer chain, it's possible to compare the transition state energies for different stereochemical outcomes (e.g., isotactic vs. syndiotactic placement). nih.govrsc.org These models can rationalize experimentally observed stereoselectivity or guide the design of catalysts that can control the polymer's tacticity, which in turn influences its properties like crystallinity and melting point. mdpi.com
Emerging Research Directions and Future Perspectives for Ethyl 2,6 Diisocyanatohexanoate
Exploration of Novel Derivatives for Specialized Advanced Material Applications
The inherent functionality of Ethyl 2,6-diisocyanatohexanoate allows for the creation of a wide array of novel derivatives with tailored properties for specialized advanced material applications. Researchers are actively exploring modifications of its structure to move beyond traditional biomedical applications and into high-performance coatings, advanced composites, and functional elastomers.
One promising area of research is the development of high-performance polyurethanes with enhanced mechanical and thermal properties. By carefully selecting polyols and chain extenders, polyurethanes derived from this compound can be engineered to exhibit a broad range of characteristics, from tough elastomers to rigid plastics. For instance, the synthesis of biodegradable aliphatic thermoplastic polyurethanes based on poly(ε-caprolactone) and L-lysine diisocyanate has yielded materials with high tensile strength and elongation, making them suitable for demanding applications. researchgate.net
The pendant ester group in this compound provides a convenient handle for further functionalization, opening up possibilities for creating materials with unique surface properties or for covalent attachment of active molecules. This has led to the development of advanced coatings with improved adhesion, scratch resistance, and biocompatibility. For example, polyurethane coatings derived from vegetable oils and L-lysine diisocyanate are being investigated for controlled-release fertilizers, demonstrating the versatility of this compound in functional surface modifications. acs.org
Table 1: Mechanical Properties of L-Lysine Diisocyanate-Based Polyurethane Composites
| Polymer Matrix | Filler | Compatibilizer | Tensile Strength Increase (%) | Young's Modulus Increase (%) |
| PLA/PBS | Starch | Lysine (B10760008) Diisocyanate | 84-144 | Significant Improvement |
Integration into Stimuli-Responsive and Adaptive Polymer Systems
A particularly exciting frontier for this compound is its integration into stimuli-responsive and adaptive polymer systems, often referred to as "smart" materials. These polymers can undergo significant changes in their properties in response to external stimuli such as temperature, pH, light, or electric and magnetic fields.
Research has demonstrated the development of pH- and temperature-responsive polyurethanes based on L-lysine diisocyanate. By incorporating specific functional groups and controlling the polymer architecture, materials have been created that exhibit tunable lower critical solution temperatures (LCST) and pH-sensitive swelling behavior. For example, dual-responsive amphiphilic polyurethane nanocarriers have been synthesized from L-lysine monomers for the targeted delivery of anticancer drugs. These nanocarriers can release their payload in response to the specific temperature and enzyme conditions found in cancer tissues. researchgate.net
The development of shape memory polyurethanes (SMPUs) from L-lysine diisocyanate is another active area of investigation. These materials can be programmed to remember a specific shape and return to it when triggered by an external stimulus, typically heat. The ability to create biocompatible and biodegradable SMPUs opens up new possibilities for minimally invasive medical devices and implants. While research in this area is ongoing, the principles of designing SMPUs with distinct hard and soft segments are being applied to lysine-based systems. nih.govmdpi.com
Self-healing polyurethanes are another class of adaptive polymers where this compound shows potential. The introduction of reversible chemical bonds or dynamic supramolecular interactions into the polymer network can enable the material to repair itself after damage. Research into self-healing mechanisms, such as those based on disulfide bonds, is being explored in the context of bio-based polyurethanes, and the versatile chemistry of lysine diisocyanate makes it a suitable candidate for incorporating these functionalities. acs.org
Table 2: Stimuli-Responsive Behavior of L-Lysine Diisocyanate-Based Polyurethanes
| Stimulus | Polymer System | Observed Response | Potential Application |
| Temperature & Enzyme | Amphiphilic Polyurethane Nanocarriers | Controlled drug release | Cancer therapy |
| pH & Temperature | Polyhydroxyalkanoate/PEG/LDI Films | Changes in swelling and degradation | Biomedical scaffolds |
| Temperature | Poly(ε-caprolactone)/LDI Thermoplastic Polyurethane | Shape memory effect | Medical devices |
Advancements in Sustainable and Bio-based Polymer Chemistry
The bio-derived nature of this compound, being synthesized from the amino acid lysine, is a key driver of its adoption in sustainable and bio-based polymer chemistry. There is a strong global push to replace petroleum-based monomers with renewable alternatives, and this compound is well-positioned to contribute to this transition.
Significant research has focused on the synthesis of fully or partially bio-based polyurethanes by combining this compound with bio-derived polyols from sources such as castor oil, polypropanediol, and vanillin. mdpi.comresearchgate.net These efforts aim to create polymers with a high renewable carbon content without compromising on performance. Studies have shown that thermosetting polyurethanes with a bio-based content of up to 95% can be achieved. mdpi.com
The biodegradability of polyurethanes derived from this compound is another critical aspect of their sustainability profile. Unlike aromatic diisocyanates which can degrade into toxic aromatic amines, the degradation products of lysine diisocyanate-based polyurethanes are non-toxic compounds like lysine and ethanol (B145695). nih.govnih.gov This makes them particularly attractive for biomedical applications where biocompatibility and safe degradation are paramount. Research has demonstrated that the degradation rate of these polyurethanes can be tailored by adjusting the polymer composition and can be influenced by environmental factors such as pH. mdpi.com
Furthermore, the use of this compound aligns with the principles of green chemistry by enabling the synthesis of polymers under milder conditions and, in some cases, without the need for toxic catalysts. For instance, the polymerization of L-lysine diisocyanate with glucose to form a biodegradable polymer matrix can be achieved without a catalyst. nih.gov
Future Methodological Innovations in Isocyanate Synthesis and Polymerization
Future advancements in the utilization of this compound will be closely linked to innovations in both its synthesis and the methods used for its polymerization.
A major focus in isocyanate synthesis is the development of phosgene-free routes. Traditional isocyanate production involves the use of highly toxic phosgene (B1210022). Researchers are actively exploring alternative, greener methods such as the Curtius, Hofmann, and Lossen rearrangements of carboxylic acid derivatives. researchgate.net Applying these methods to bio-based precursors like lysine would represent a significant step towards a more sustainable production process for this compound.
In the realm of polymerization, the development of new catalytic systems is crucial for achieving better control over the polymer architecture and properties. Organocatalysis is emerging as a powerful tool for polyurethane synthesis, offering an alternative to traditional metal-based catalysts which can have toxicity concerns. acs.org The use of organic catalysts like N-heterocyclic carbenes (NHCs) and amidines can provide enhanced control over the polymerization of diisocyanates, including bio-based ones.
Furthermore, the application of controlled or "living" polymerization techniques to bio-based isocyanates is a promising area for future research. Living anionic polymerization of isocyanates has been shown to produce well-defined polymers with controlled molecular weights and narrow polydispersity indices. acs.org Adapting these techniques to this compound could enable the synthesis of novel block copolymers and other complex architectures with precisely tailored properties.
The development of isocyanate-free polyurethane systems is another significant trend. These approaches, which often involve the reaction of cyclic carbonates with amines, offer a completely non-toxic alternative to traditional polyurethane chemistry. While this would represent a move away from this compound itself, the knowledge gained from studying bio-based polyurethanes will be invaluable in designing these next-generation sustainable materials.
Q & A
Q. What safety protocols are recommended when handling LDI, based on toxicological data from analogous diisocyanates?
- Answer : Analogous diisocyanates (e.g., hexamethylene diisocyanate) require fume hood use, nitrile gloves, and respiratory protection (NIOSH-approved masks). Acute exposure protocols include immediate rinsing with water for skin/eye contact and medical monitoring for respiratory irritation. Toxicity studies recommend limiting airborne concentrations to <0.005 ppm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
